1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt
Description
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (CAS: 842-15-9; synonyms: Monopotassium 7-aminonaphthalene-1,3-disulfonate, ANDSAP) is a sulfonated aromatic compound with the molecular formula C₁₀H₁₀KNO₆S₂ and a molecular weight of 343.41 g/mol . It exists as a white-to-orange crystalline powder and is primarily used as a fluorogenic reagent for carbohydrate analysis, fluorescent labeling, and dye intermediate synthesis . The compound features two sulfonic acid groups at the 1- and 3-positions of the naphthalene ring, with an amino group at the 7-position. Its potassium counterion enhances water solubility, making it suitable for aqueous-phase applications .
Key safety data includes:
Properties
IUPAC Name |
dipotassium;7-aminonaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCCKGWFMOINFU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7K2NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-65-7 (Parent) | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79873-35-1 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Reaction Conditions and Mechanism
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Starting Material : The dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is suspended in an aqueous solution containing excess ammonia (NH₃) and ammonium bisulfite (NH₄HSO₃).
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Heating : The mixture is heated to 185°C under pressure for 18 hours , facilitating nucleophilic substitution where the hydroxyl (-OH) group is replaced by an amino (-NH₂) group.
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Role of Reagents :
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Ammonium bisulfite acts as a reducing agent , preventing oxidation of intermediates.
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Ammonia provides the nucleophilic amine group and maintains alkaline conditions.
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The reaction mechanism follows a two-step process:
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Sulfite Addition : The hydroxyl group forms a sulfite ester intermediate.
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Ammonolysis : Ammonia displaces the sulfite group, yielding the primary amine.
Post-Reaction Processing
After amination, the crude product undergoes:
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Basification : Sodium or potassium hydroxide is added to neutralize residual acid.
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Ammonia Removal : The solution is heated to evaporate excess ammonia.
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Sulfite Elimination : Residual sulfite is oxidized to sulfate and removed via filtration.
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Crystallization : The potassium salt is precipitated by adjusting pH and concentrated to yield a 95% pure product .
Table 1: Industrial Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 185°C |
| Reaction Time | 18 hours |
| Yield | 95% |
| Key Reagents | NH₃, NH₄HSO₃, KOH |
| Byproducts | Sulfate salts, residual sulfite |
Laboratory-Scale Synthesis and Purification
While industrial methods prioritize throughput, laboratory synthesis emphasizes purity control. The potassium salt is typically derived from 7-amino-1,3-naphthalenedisulfonic acid (CAS 86-65-7) through neutralization:
Neutralization Protocol
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Acid Dissolution : 7-Amino-1,3-naphthalenedisulfonic acid is dissolved in hot water.
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Potassium Hydroxide Addition : A stoichiometric amount of KOH is added to neutralize the sulfonic acid groups:
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Crystallization : The solution is cooled to room temperature, precipitating the potassium salt.
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Recrystallization : The crude product is purified via recrystallization from hot aqueous ethanol to remove inorganic salts.
Challenges and Solutions
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Low Solubility : The acid potassium salt exhibits limited solubility in cold water (<1 g/100 mL), necessitating hot filtration.
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Isomer Contamination : Technical-grade precursors may contain positional isomers (e.g., 1-naphthylamine-8-sulfonic acid), requiring ion-exchange chromatography for high-purity applications.
Table 2: Physicochemical Properties Affecting Synthesis
| Property | Value |
|---|---|
| Solubility (K salt) | 25 g/100 mL (hot water) |
| Melting Point | >300°C (decomposition) |
| pKa | -0.93 (predicted) |
| Stability | Degrades in strong alkalis |
Alternative Synthetic Routes
Sulfonation-Nitration-Reduction Sequence
Although less common, some protocols involve:
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Sulfonation : Treating 1,3-naphthalenediol with concentrated sulfuric acid to introduce sulfonic acid groups.
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Nitration : Reacting with nitric acid to substitute a nitro (-NO₂) group.
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Reduction : Reducing the nitro group to amine using iron/HCl or catalytic hydrogenation.
However, this method suffers from over-sulfonation and isomer formation , limiting its industrial adoption.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent labeling reagent for carbohydrates, enabling the study of glycosylation patterns and carbohydrate-protein interactions.
Biology: Employed in the analysis of glycosyltransferase activity through capillary electrophoresis and mass spectrometry.
Medicine: Utilized in the development of diagnostic assays for detecting specific carbohydrate structures in biological samples.
Industry: Applied in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The primary mechanism of action for 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt involves the formation of Schiff bases with reducing sugars. This reaction occurs at the reducing termini of oligosaccharides, forming a stable fluorescent product. The Schiff base can be further stabilized by reduction with sodium cyanoborohydride, enhancing its fluorescence properties .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of 1,3-Naphthalenedisulfonic Acid Derivatives
Key Differences
Substituent Effects
- Amino vs. Hydroxy Groups: The amino group in 842-15-9 enables its use in fluorogenic reactions and azo dye synthesis, whereas the hydroxy analogue (842-18-2) lacks such reactivity and is restricted to non-medicinal R&D .
- Acid Form (86-65-7) : The free sulfonic acid lacks counterions, reducing solubility but serving as a precursor for salts like the potassium derivative .
Counterion Influence
Research and Regulatory Notes
- Regulatory Status: None of these compounds are listed under major global chemical inventories (e.g., EPA TSCA, EU REACH) for restricted use, except as niche intermediates .
Biological Activity
1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (often referred to as potassium 7-amino-1,3-naphthalenedisulfonate) is a sulfonated aromatic compound with a variety of biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
The chemical formula of potassium 7-amino-1,3-naphthalenedisulfonate is . It is characterized by two sulfonic acid groups and an amino group on the naphthalene ring, which contribute to its solubility in water and its ability to engage in various biochemical interactions.
Antimicrobial Properties
Research has demonstrated that 1,3-naphthalenedisulfonic acid derivatives exhibit antimicrobial activity . The compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting the bacterial cell wall synthesis and membrane integrity, leading to cell lysis .
Antitumor Effects
Studies have indicated potential antitumor properties of this compound. In vitro experiments revealed that it can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and proliferation is believed to be responsible for these effects .
Fluorescent Properties
Potassium 7-amino-1,3-naphthalenedisulfonate is also noted for its fluorescent properties , making it suitable for applications in fluorescence microscopy and flow cytometry. It exhibits excitation at approximately 310 nm and emission at 450 nm, which can be utilized in various biochemical assays .
The biological activities of potassium 7-amino-1,3-naphthalenedisulfonate are attributed to its chemical structure. The sulfonic acid groups enhance solubility and interaction with biological macromolecules. The amino group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity.
Antimicrobial Activity Study
A study conducted by Wang et al. (2018) investigated the antimicrobial efficacy of various naphthalene derivatives, including potassium 7-amino-1,3-naphthalenedisulfonate. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This study highlighted the compound's potential as a natural antimicrobial agent in food preservation .
Antitumor Mechanism Exploration
In a separate study published in the Journal of Cancer Research, researchers explored the apoptotic effects of potassium 7-amino-1,3-naphthalenedisulfonate on human breast cancer cells. The findings indicated that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a targeted approach to cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 1,3-naphthalenedisulfonic acid, 7-amino-, potassium salt?
Methodological Answer:
The compound is typically synthesized via sulfonation and amination of naphthalene derivatives. A common approach involves:
Sulfonation : Treating naphthalene with concentrated sulfuric acid under controlled temperatures (80–120°C) to introduce sulfonic acid groups at the 1,3-positions .
Nitration/Amination : Introducing an amino group at the 7-position through nitration followed by reduction (e.g., using Fe/HCl or catalytic hydrogenation).
Salt Formation : Neutralizing the sulfonic acid groups with potassium hydroxide to yield the potassium salt.
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonation. Purification often involves recrystallization from hot water or ethanol .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify sulfonic acid and amino group positions. For example, the aromatic protons adjacent to sulfonate groups show deshielding (δ 7.5–8.5 ppm) .
- FT-IR : Confirm sulfonate (S=O stretching at ~1180–1250 cm) and amine (N-H stretch at ~3300 cm) functionalities .
- Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion peak ([M–K]) .
- Elemental Analysis : Quantify potassium content (theoretical ~12–14%) to validate salt formation .
Advanced: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
Design a stability study with the following steps:
Buffer Preparation : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH).
Accelerated Degradation : Incubate the compound at 40°C for 14 days, sampling periodically.
Analysis : Use HPLC-UV to track degradation products. Sulfonic acids are generally stable in acidic/neutral conditions but may hydrolyze in strongly alkaline media (pH >10) due to sulfonate group cleavage .
Data Interpretation : Compare degradation kinetics (zero/first-order models) to establish pH-dependent stability thresholds.
Advanced: What experimental strategies resolve contradictions in reported solubility data?
Methodological Answer:
Discrepancies in solubility (e.g., 5 g/100 mL in water at 20°C vs. lower values in other studies) can arise from:
Crystallinity Differences : Characterize batches via XRD to identify polymorphic forms affecting solubility .
Ionic Strength Effects : Test solubility in buffered vs. pure water (e.g., 0.1 M KCl vs. deionized HO) using gravimetric analysis .
Temperature Gradients : Perform solubility measurements at 10°C intervals (10–50°C) to construct a van’t Hoff plot and calculate thermodynamic parameters .
Basic: What are its primary applications in analytical chemistry?
Methodological Answer:
The compound serves as:
- Chromogenic Reagent : For metal ion detection (e.g., Fe, Cu) via chelation, producing visible color shifts. Optimize by testing molar ratios (1:1 to 1:3 metal:ligand) .
- Dye Intermediate : In synthesizing azo dyes for histology (e.g., Acid Orange 10 derivatives). Validate purity via UV-Vis spectroscopy (λmax ~480–520 nm) .
Advanced: How to design a study on its interactions with biomolecules?
Methodological Answer:
To assess binding with proteins/DNA:
Spectroscopic Titration : Use fluorescence quenching (e.g., BSA or DNA) with increasing compound concentrations. Calculate binding constants via Stern-Volmer plots .
Molecular Docking : Model interactions using software like AutoDock to predict binding sites (e.g., sulfonate groups interacting with lysine residues) .
Circular Dichroism : Monitor conformational changes in biomolecules upon binding .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonic acid vapors .
- Waste Disposal : Neutralize acidic residues before disposal in accordance with EPA guidelines .
Advanced: How to optimize its use as a fluorescent probe for environmental sensing?
Methodological Answer:
Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the amino group. Confirm conjugation via fluorescence emission spectra .
Selectivity Screening : Test against common environmental interferents (e.g., Ca, Mg) using competitive binding assays .
Limit of Detection (LOD) : Determine via calibration curves in spiked water samples, validated by ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
